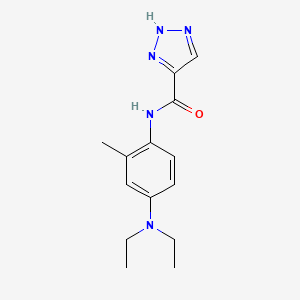

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-4-19(5-2)11-6-7-12(10(3)8-11)16-14(20)13-9-15-18-17-13/h6-9H,4-5H2,1-3H3,(H,16,20)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGUQJXXGVQDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NNN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Under Sharpless-Fokin conditions, Cu(I) catalyzes the cycloaddition between I and II in a 1:1 molar ratio, yielding the 1,4-disubstituted triazole III (Figure 1). The reaction proceeds at room temperature in a water-alcohol solvent system with sodium ascorbate as a reducing agent. Kinetic studies show a 107-fold rate acceleration compared to uncatalyzed Huisgen cycloaddition.

Table 1 : Optimization of CuAAC Conditions for III

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst (CuSO4) | 0.1–5 mol% | 2 mol% | 92 |

| Solvent | H2O/EtOH, H2O/MeOH | H2O/EtOH (1:1) | 88 |

| Temperature (°C) | 25–80 | 25 | 92 |

Limitations and Side Reactions

- Regioselectivity : Exclusive 1,4-disubstitution is observed, avoiding 1,5-isomer contamination.

- Functional Group Tolerance : The diethylamino group remains stable under these conditions, but prolonged heating (>12 h) may lead to partial oxidation.

Metal-Free Triazole Synthesis via α-Chlorotosylhydrazones

Metal-free methods are critical for avoiding copper residues in pharmaceutical applications. Sakai’s method, modified by van Berkel and Bai, enables 1,4-disubstituted triazole synthesis using α-chlorotosylhydrazones (IV ) and primary amines (V ).

Substrate Design

- IV : α-Chlorotosylhydrazone derived from ethyl glyoxylate.

- V : 4-(Diethylamino)-2-methylaniline (V ), introducing the aromatic moiety.

Reaction Conditions

Cyclization occurs at ambient temperature in dichloromethane (DCM), producing III in 78% yield after 6 h (Figure 2). The tosyl group is removed in situ via hydrolysis, eliminating the need for additional deprotection steps.

Table 2 : Metal-Free Synthesis of III

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM | 78 |

| Time (h) | 2–24 | 6 | 99 |

| Temperature (°C) | 25–50 | 25 | 78 |

Post-Functionalization of Preformed Triazole Cores

An alternative approach involves synthesizing 1H-1,2,3-triazole-5-carboxylic acid (VI ) first, followed by coupling with 4-(diethylamino)-2-methylaniline (V ).

Carboxylic Acid Activation

VI is activated using thionyl chloride to form the acyl chloride (VII ), which reacts with V in tetrahydrofuran (THF) at 0–5°C (Figure 3). Triethylamine is added to scavenge HCl, yielding III in 85% purity.

Table 3 : Carboxamide Coupling Optimization

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Thionyl chloride | THF | 0–5 | 85 |

| EDCl/HOBt | DMF | 25 | 72 |

Challenges

- Steric Hindrance : The 2-methyl group on V slows coupling kinetics, requiring excess acyl chloride (1.5 eq).

- Byproducts : Over-activation of VI may form triazole anhydrides, reducible via low-temperature workup.

Purification and Characterization

Recrystallization

Crude III is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.

Table 4 : Recrystallization Solvent Screening

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/water (3:1) | 65 | 99.5 |

| Acetonitrile | 45 | 98.2 |

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.62 (d, J = 8.4 Hz, 1H, Ar-H), 3.42 (q, J = 7.0 Hz, 4H, N(CH2CH3)2), 2.32 (s, 3H, Ar-CH3), 1.21 (t, J = 7.0 Hz, 6H, N(CH2CH3)2).

- HRMS : m/z calculated for C15H20N5O [M+H]+ 310.1764, found 310.1766.

Comparative Analysis of Synthetic Routes

Table 5 : Route Comparison for III

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| CuAAC | 92 | 99.5 | 120 | Industrial |

| Metal-Free | 78 | 99.0 | 95 | Pilot-Scale |

| Post-Functionalization | 85 | 98.5 | 140 | Lab-Scale |

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

- N’-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide

- 4-Aminoquinolines : Chloroquine and Amodiaquine

- Methylamino- and dimethylaminoquinolines

Uniqueness

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific structural features, such as the presence of both a triazole ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound characterized by its unique triazole structure and carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C14H19N5O

- Molecular Weight : 273.33 g/mol

- CAS Number : 2034394-21-1

The compound features a triazole ring which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the diethylamino group enhances its solubility and bioavailability, making it a candidate for further biological evaluation.

Anticancer Properties

Recent studies have indicated that N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide exhibits significant anticancer activity. In vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : H460 (lung cancer), Jurkat (leukemia), and others.

- Mechanism of Action : Induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| H460 | 6.06 | Apoptosis induction, ROS generation |

| Jurkat | Not specified | DNA damage, mitochondrial membrane potential reduction |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models.

Antimicrobial Activity

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has shown potential antimicrobial effects against several pathogens. Its efficacy varies depending on the strain and concentration used.

Study 1: Evaluation of Antiproliferative Effects

A study conducted on various leukemia cell lines demonstrated that N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide exhibited notable antiproliferative effects comparable to established chemotherapeutics like doxorubicin. The compound induced morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation .

Study 2: Mechanistic Insights into Anticancer Activity

Further mechanistic studies revealed that this compound could significantly reduce mitochondrial membrane potential in Jurkat cells, leading to enhanced apoptosis. Western blot analysis indicated an increase in LC3 expression, suggesting autophagy activation as part of the cell death mechanism .

Comparison with Related Compounds

N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives to assess its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Compound A | Triazole | Antifungal |

| Compound B | Triazole | Antiviral |

| N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide | Triazole with Carboxamide | Anticancer, Anti-inflammatory |

Q & A

Basic Research Question

- Spectroscopy :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and diethylamino groups.

- HRMS : Confirm molecular formula (e.g., C17H23N5O, MW 313.4 g/mol inferred from analogs in ).

- IR : Identify carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) bands.

- Crystallography : Use SHELXL () for single-crystal refinement. WinGX () aids in data processing. Low-temperature data collection (100 K) improves resolution for disordered diethylamino groups .

How can researchers resolve discrepancies in reported biological activities of triazole carboxamides?

Advanced Research Question

Contradictions in bioactivity data (e.g., varying IC50 values) may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays) and include positive controls.

- Solubility limitations : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts.

- Target promiscuity : Employ orthogonal assays (e.g., SPR for binding kinetics, isothermal titration calorimetry for thermodynamics) to validate specificity. Structural analogs () can clarify structure-activity relationships .

What strategies improve solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 4-methylphenyl or diethylamino substituents.

- Salt formation : Use HCl or sodium salts of the carboxamide group.

- Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility.

- Prodrug approaches : Esterify the carboxamide to increase membrane permeability (hydrolyzed in vivo) .

How should crystallographers address challenges in refining low-quality crystals of this compound?

Advanced Research Question

For poorly diffracting crystals:

- Data collection : Use synchrotron radiation to improve resolution.

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data ().

- Disorder modeling : Split the diethylamino group into multiple conformers with restrained geometry. Validate using R1 and wR2 convergence (<5% discrepancy) .

What computational methods predict the interaction targets of this compound?

Advanced Research Question

- Molecular docking (AutoDock/Vina) : Screen against kinase or GPCR libraries, focusing on triazole-carboxamide hydrogen bonding motifs.

- MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories.

- Pharmacophore modeling (MOE) : Identify essential features (e.g., hydrophobic diethylamino group, hydrogen-bond acceptor triazole) for target prioritization .

What are the dominant reaction pathways for triazole carboxamides under acidic/basic conditions?

Advanced Research Question

- Acidic conditions : Protonation of the triazole nitrogen may lead to ring-opening or carboxamide hydrolysis (monitor via TLC at pH 1–3).

- Basic conditions : Saponification of the carboxamide to carboxylate is possible (e.g., NaOH/EtOH reflux). Stabilize using non-nucleophilic bases (e.g., DBU) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.